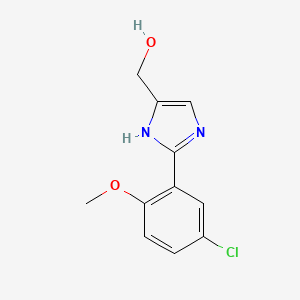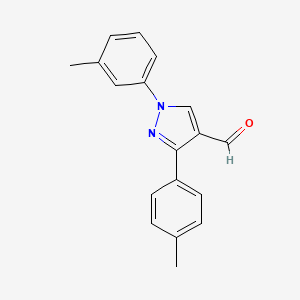![molecular formula C15H17Cl3F3N3OS B12048656 3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is a complex organic compound with the molecular formula C15H17Cl3F3N3OS and a molecular weight of 450.74 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated or fluorinated derivatives, while substitution reactions could introduce new functional groups .
Applications De Recherche Scientifique
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-ME-N-(2,2,2-TRICHLORO-1-(2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO)ETHYL)BENZAMIDE
- 3-ME-N-(2,2,2-TRICHLORO-1-(3-(2,5-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
- 2-ME-N-(2,2,2-TRICHLORO-1-(3-(2,6-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
Uniqueness
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is unique due to its specific combination of trichloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C15H17Cl3F3N3OS |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
3-methyl-N-[2,2,2-trichloro-1-[[3-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H17Cl3F3N3OS/c1-8(2)6-11(25)23-12(14(16,17)18)24-13(26)22-10-5-3-4-9(7-10)15(19,20)21/h3-5,7-8,12H,6H2,1-2H3,(H,23,25)(H2,22,24,26) |
Clé InChI |
SHXFTDRUATVLSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


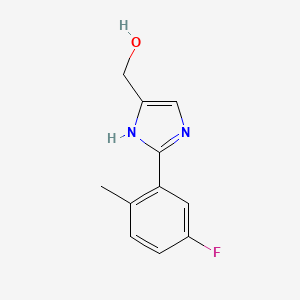
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B12048585.png)
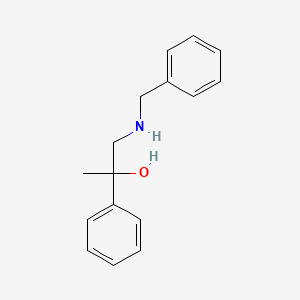
![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)
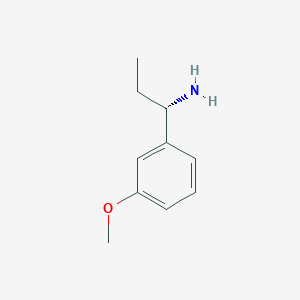
![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)
